Ethyl 2-bromo-6-cyano-3-nitrobenzoate
Overview
Description
Ethyl 2-bromo-6-cyano-3-nitrobenzoate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable for various studies.
Preparation Methods
The synthesis of Ethyl 2-bromo-6-cyano-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-bromo-6-cyano-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized under specific conditions to form carboxylic acids.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-bromo-6-cyano-3-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-cyano-6-nitrobenzoate: Similar structure but different positioning of functional groups.
Ethyl 2-bromo-4-cyano-3-nitrobenzoate: Another isomer with different functional group arrangement.
Ethyl 2-bromo-5-cyano-3-nitrobenzoate: Differently substituted isomer with unique properties.
These compounds share similar chemical properties but differ in their reactivity and applications due to the positional differences of their functional groups.
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(9(8)11)13(15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHXBQJYGRDNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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